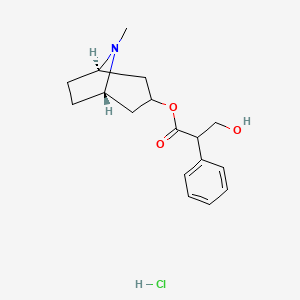
Atropine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The 3(S)-endo isomer of atropine.
Wissenschaftliche Forschungsanwendungen
Clinical Applications
Atropine hydrochloride has several established medical applications, including:
- Pupil Dilation : Atropine is commonly used in ophthalmology to induce mydriasis (pupil dilation) for diagnostic purposes or surgical procedures. It works by blocking the action of acetylcholine on muscarinic receptors in the iris sphincter muscle .
- Treatment of Bradycardia : In emergency medicine, atropine is administered to treat symptomatic bradycardia by increasing heart rate through competitive inhibition of vagal effects on the heart .
- Anticholinergic Poisoning : Atropine is crucial in treating poisoning from organophosphates and other muscarinic agents. It alleviates symptoms such as excessive salivation, bronchial secretions, and gastrointestinal hypermotility by blocking muscarinic receptors .
- Management of Myopia : Recent studies have highlighted atropine's efficacy in controlling myopia progression in children. Low concentrations (0.01% to 0.05%) have shown significant effectiveness with fewer side effects compared to higher concentrations .
Pharmacological Mechanism
Atropine acts as a competitive antagonist at muscarinic acetylcholine receptors, effectively blocking the action of acetylcholine. This mechanism underlies its various therapeutic effects:
- Antimuscarinic Effects : By inhibiting muscarinic receptors, atropine reduces secretions in salivary glands and respiratory tracts, making it useful in pre-anesthetic medication to minimize salivation .
- Cardiac Effects : Atropine's ability to block vagal influences on the heart results in increased heart rate and improved cardiac output, which is critical in cases of bradycardia .
Recent Research Findings
Recent studies have provided valuable insights into the applications and efficacy of this compound:
A. Myopia Control Trials
- ATOM Studies : The "Atropine for the Treatment of Childhood Myopia" (ATOM) trials demonstrated that 1% atropine significantly reduced myopia progression compared to placebo over two years . The ATOM 2 study further explored lower concentrations (0.01% and 0.5%), indicating that even lower doses could be effective with improved side effect profiles .
- MOSAIC Study : This randomized controlled trial examined unpreserved 0.01% atropine's safety and efficacy in a predominantly White population, contributing to understanding its long-term effects and potential rebound phenomena after treatment cessation .
B. Case Studies on Toxicity
- Intranasal Administration Error : A case report described a child who experienced severe anticholinergic toxicity after mistakenly receiving intranasal atropine instead of a nasal decongestant. The child presented with seizures and required intensive care but ultimately recovered after appropriate treatment .
- Diphenoxylate-Atropine Poisoning : Another case involved a child who ingested diphenoxylate-atropine tablets, leading to respiratory arrest and requiring emergency interventions such as gastric lavage and naloxone administration .
Data Table: Summary of Clinical Applications
Analyse Chemischer Reaktionen
Thermal Decomposition
Atropine degrades under elevated temperatures, particularly in GC-MS inlets :
Pathways
-
Ester Cleavage : At 250°C, the ester bond breaks, releasing tropine and tropic acid.
-
Water Elimination : Dehydration forms cyclic byproducts.
Solvent Impact
Degradation is pronounced in methanol compared to ethyl acetate, with 90% decomposition at 275°C .
Hydrolysis Reactions
Atropine undergoes hydrolysis in aqueous-alcoholic solutions, reverting to tropine and tropic acid :
Atropine+H2O→Tropine+Tropic Acid
This reaction is pH-dependent, accelerating under alkaline conditions.
Chemical Incompatibilities
Atropine hydrochloride reacts with several agents, forming precipitates or haze :
| Incompatible Substance | Reaction Outcome |
|---|---|
| Thiopental Sodium | White precipitate (immediate) |
| Pentobarbital Sodium | Haze formation (within 24 hours) |
| Cimetidine | Precipitation (immediate) |
These interactions necessitate cautious co-formulation in clinical settings.
Analytical Reactions
Quantitative Assays
-
Titration : 0.1 N perchloric acid in glacial acetic acid quantifies atropine, with 1 mL equivalent to 67.68 mg .
-
LC-MS/MS : Linear range of 5–5000 ng/mL (R² > 0.999) ensures precise quantification .
Stability Testing
Diluted atropine eye drops (0.01%) remain chemically stable for six months under refrigeration, retaining >98% potency .
Eigenschaften
CAS-Nummer |
33952-38-4 |
|---|---|
Molekularformel |
C17H24ClNO3 |
Molekulargewicht |
325.8 g/mol |
IUPAC-Name |
[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;hydrochloride |
InChI |
InChI=1S/C17H23NO3.ClH/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;/h2-6,13-16,19H,7-11H2,1H3;1H/t13-,14+,15?,16?; |
InChI-Schlüssel |
OJIPQOWZZMSBGY-ZZJGABIISA-N |
SMILES |
CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.Cl |
Isomerische SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.Cl |
Kanonische SMILES |
CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.Cl |
Key on ui other cas no. |
33952-38-4 5934-50-9 |
Piktogramme |
Acute Toxic |
Synonyme |
Anaspaz Atropine Sulfate, 3(S)-endo-Isomer Atropine, 3(S)-endo-Isomer Cytospaz Hyoscyamine Hyoscyamine Hydrobromide Hyoscyamine Hydrochloride Hyoscyamine Sulfate Hyoscyamine Sulfate Anhydrous |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















